6-Amino-5-nitroindolin-2-one
Overview
Description
6-Amino-5-nitroindolin-2-one is a chemical compound that belongs to the indolin-2-one family. This compound is characterized by the presence of an amino group at the 6th position and a nitro group at the 5th position on the indolin-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-nitroindolin-2-one typically involves the nitration of indolin-2-one followed by the introduction of an amino group. One common method involves the nitration of indolin-2-one using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5th position. The resulting 5-nitroindolin-2-one is then subjected to a reduction reaction using a reducing agent such as tin(II) chloride in hydrochloric acid to convert the nitro group to an amino group, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-nitroindolin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with a catalyst.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: 6-Aminoindolin-2-one.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antitumor, antimicrobial, and anti-inflammatory properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-5-nitroindolin-2-one involves its interaction with specific molecular targets. One notable mechanism is its inhibition of topoisomerase IV, an essential enzyme for DNA replication. This inhibition leads to the disruption of DNA decatenation, ultimately causing cell death. Additionally, the compound undergoes reductive bioactivation, leading to the formation of reactive species that cause oxidative stress and cellular damage .
Comparison with Similar Compounds
6-Amino-5-nitroindolin-2-one can be compared with other indolin-2-one derivatives, such as:
5-Nitroindolin-2-one: Lacks the amino group at the 6th position, resulting in different biological activities.
6-Aminoindolin-2-one: Lacks the nitro group at the 5th position, leading to variations in its chemical reactivity and biological properties.
Indolin-2-one: The parent compound without any substituents, serving as a basic scaffold for the synthesis of various derivatives.
The unique combination of the amino and nitro groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-amino-5-nitro-1,3-dihydroindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c9-5-3-6-4(2-8(12)10-6)1-7(5)11(13)14/h1,3H,2,9H2,(H,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQHOVHXUAXZHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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